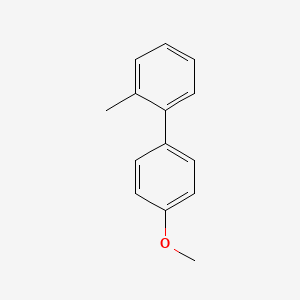

4'-Methoxy-2-methyl-biphenyl

説明

Significance of the Biphenyl (B1667301) Scaffold in Organic Synthesis

The biphenyl unit is a crucial building block in organic synthesis, serving as a precursor for a wide range of more complex molecules. researchgate.netresearchgate.net Its structural rigidity and ability to be functionalized make it an attractive starting point for constructing compounds with specific three-dimensional arrangements. researchgate.netcymitquimica.com The synthesis of biphenyl derivatives often involves cross-coupling reactions, such as the Suzuki-Miyaura, Kumada, and Ullmann reactions, which have been refined to allow for the precise and efficient formation of the biaryl bond. rsc.orgnih.gov These synthetic methodologies are central to creating libraries of substituted biphenyls for various research applications. lookchem.com

The torsion, or twist, between the two phenyl rings in a biphenyl system is a key feature that influences its electronic and steric properties, ultimately affecting its reactivity and interactions with other molecules. researchgate.netresearchgate.netlibretexts.org This conformational flexibility can be controlled by the nature and position of substituents on the phenyl rings. libretexts.org

Role of Substituted Biphenyls, Including 4'-Methoxy-2-methyl-biphenyl, in Advanced Chemical Disciplines

Substituted biphenyls, such as this compound, play a significant role in various advanced chemical disciplines, including medicinal chemistry and materials science. rsc.orgnih.gov In medicinal chemistry, the biphenyl scaffold is considered a "privileged structure" due to its ability to interact with biological targets. nih.govmdpi.com The introduction of substituents like methoxy (B1213986) and methyl groups can fine-tune the pharmacological profile of a molecule, influencing its potency, selectivity, and pharmacokinetic properties. nih.gov

In materials science, the unique electronic and photophysical properties of substituted biphenyls make them valuable components in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials. rsc.orgcymitquimica.commdpi.com The specific substitution pattern on the biphenyl core can modulate properties such as fluorescence and charge transport. mdpi.comacs.org

Chemical and Physical Properties of this compound

The compound this compound is characterized by the following molecular and physical properties:

| Property | Value | Source |

| Molecular Formula | C14H14O | chemicalbook.com |

| Molecular Weight | 198.26 g/mol | chemicalbook.com |

| CAS Number | 92495-54-0 | chemicalbook.comhoffmanchemicals.com |

| Physical State | Colorless oil or solid | orgsyn.orgguidechem.com |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions. These methods offer high yields and selectivity.

One of the primary methods is the Suzuki-Miyaura cross-coupling reaction . This reaction typically involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, o-tolylboronic acid can be reacted with 4-iodoanisole (B42571) or 4-bromoanisole (B123540). chemicalbook.comorgsyn.org A notable advantage of this method is the ability to achieve high yields, often exceeding 90%. orgsyn.org

Another effective method is the Kumada cross-coupling reaction . This involves the reaction of a Grignard reagent with an aryl halide, catalyzed by a nickel or palladium complex. For instance, the treatment of chloromethylbenzene with (4-methoxyphenyl)magnesium bromide in the presence of a palladium catalyst can produce this compound with a yield of up to 94%. rsc.orgnih.gov

Spectroscopic Data of this compound

The structure of this compound has been confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals for the aromatic protons, the methoxy group, and the methyl group. rsc.orgamazonaws.com

Aromatic protons appear in the range of δ 6.94-7.26 ppm. rsc.orgamazonaws.com

The singlet for the methoxy group (OCH₃) protons typically appears around δ 3.85 ppm. rsc.orgamazonaws.com

The singlet for the methyl group (CH₃) protons is observed at approximately δ 2.28 ppm. rsc.orgamazonaws.com

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Key chemical shifts for this compound in CDCl₃ are: amazonaws.comrsc.org

The carbon of the methoxy group (OCH₃) resonates at δ 55.3 ppm. amazonaws.comrsc.org

The carbon of the methyl group (CH₃) appears at δ 20.6-20.7 ppm. amazonaws.comrsc.org

Aromatic carbons are observed in the region of δ 113.5-158.6 ppm. amazonaws.comrsc.org

Research Applications and Findings

While specific, extensive research dedicated solely to this compound is not widely documented in publicly available literature, its structural motifs are present in molecules investigated for various applications. The substituted biphenyl framework is a key feature in compounds designed for medicinal chemistry and materials science.

For instance, the methoxy-substituted biphenyl moiety is found in molecules designed as potent and selective agonists for certain receptors, which are important in regulating lymphocyte trafficking. acs.org Furthermore, the incorporation of methyl and methoxy groups on a biphenyl scaffold can influence the intramolecular charge transfer properties, which is a critical factor in the development of luminophores for applications like OLEDs. acs.org

The synthesis of derivatives such as 4'-Methoxy-2-methyl-[1,1'-biphenyl]-2-carboxylic acid highlights the use of the this compound core as a building block for more complex molecules with potential applications in various fields of chemical research. chemicalbook.combldpharm.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-methoxy-4-(2-methylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11-5-3-4-6-14(11)12-7-9-13(15-2)10-8-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYJFZNIMOMCCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438537 | |

| Record name | 4-o-tolylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92495-54-0 | |

| Record name | 4-o-tolylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Mechanistic Studies of 4 Methoxy 2 Methyl Biphenyl and Analogs

Electrophilic Aromatic Substitution Reactions of Biphenyl (B1667301) Systems

Electrophilic aromatic substitution (SEAr) is a pivotal reaction class for functionalizing aromatic compounds like biphenyl. wikipedia.org In these reactions, an electrophile displaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The biphenyl system consists of two phenyl rings connected by a single bond. The electronic properties of one ring can influence the reactivity of the other due to conjugation. youtube.com A phenyl group is generally considered an activating substituent, meaning it increases the rate of electrophilic substitution compared to benzene. pearson.comvanderbilt.edu This activation stems from the ability of the phenyl group to stabilize the cationic intermediate, known as the cyclohexadienyl cation or arenium ion, through resonance. pearson.comvanderbilt.edu

The position of electrophilic attack on a substituted biphenyl is governed by the directing effects of the substituents present. Substituents influence regioselectivity by stabilizing or destabilizing the arenium ion intermediates that can form. vanderbilt.edu

Activating Groups and Directing Effects : Groups that donate electron density to the aromatic ring are termed "activating" and typically direct incoming electrophiles to the ortho and para positions. wikipedia.orgyoutube.com This is because the resonance structures for ortho and para attack allow the positive charge of the arenium ion to be delocalized onto the carbon atom bearing the electron-donating group, leading to a more stable intermediate. youtube.comlibretexts.org In the case of an unsubstituted biphenyl, the phenyl substituent itself is an ortho, para-director. pearson.com Therefore, electrophilic substitution preferentially occurs at the 2-, 4-, and 4'-positions.

Regioselectivity in 4'-Methoxy-2-methyl-biphenyl : In the specific case of this compound, both rings are considered activated.

Ring A (2-methylphenyl ring) : This ring is activated by the methyl group (a weak activator) and the 4'-methoxyphenyl group. The primary positions for electrophilic attack would be ortho and para to these activating groups. However, the 2-position is already substituted by the methyl group, and the 4-position is occupied by the other ring. Steric hindrance from the 2-methyl group and the adjacent phenyl ring can significantly influence the accessibility of the remaining ortho position (position 3).

Ring B (4'-methoxyphenyl ring) : This ring is strongly activated by the methoxy (B1213986) group (-OCH₃), which is a powerful ortho, para-director due to its ability to donate a lone pair of electrons via resonance. vanderbilt.edulibretexts.org The 4'-position is occupied, making the two ortho positions (3' and 5') the most likely sites for electrophilic attack.

Functional Group Transformations on Substituted Biphenyl Systems

The oxidation of hydroxyl-substituted biphenyls (biphenols) and related phenolic compounds can lead to a variety of products through radical mechanisms. The oxidation of phenols often generates aryloxy radicals, which can then couple in several ways.

One common reaction is the oxidative coupling of phenols to form new C-C or C-O bonds. For instance, the oxidation of binary mixtures of 4-substituted phenols with potassium ferricyanide (B76249) has been shown to produce unsymmetrical biphenyl-2,2'-diols. researchgate.net This suggests a cross-coupling mechanism between two different aryloxy radicals. The reaction proceeds via the formation of a phenoxy radical, which is then subject to dimerization. researchgate.net

Another pathway involves the addition of a hydroxyl radical to the aromatic ring. Studies on the oxidation of polychlorinated biphenyls (PCBs) by hydroxyl radicals (generated via Fenton's reagent) indicated that the reaction proceeds through the addition of a hydroxyl group to one of the non-halogenated positions on the aromatic ring. epa.gov The rate of this reaction is influenced by the substitution pattern, with substitution at meta or para positions sometimes leading to lower reaction rates due to steric hindrance. epa.gov For hydroxyl-substituted biphenyls, further oxidation can lead to the formation of quinone-like structures, especially if the hydroxyl groups are positioned ortho or para to each other.

The reduction of the aromatic rings in biphenyl systems can be achieved through methods like the Birch reduction, which typically employs a metal (like Na or Li) in liquid ammonia (B1221849) with an alcohol as a proton source. nsf.gov This reaction proceeds via the formation of a radical anion, which is then protonated and further reduced to a dianion or another radical anion before final protonation.

For biphenyl itself, the reduction can yield 1,4-dihydrobiphenyl. nsf.gov The regioselectivity of the reduction in substituted biphenyls is influenced by the electronic nature of the substituents.

Electron-donating groups (like methyl or methoxy) generally direct the reduction to occur on the unsubstituted ring.

Electron-withdrawing groups (like carboxylic acid) tend to direct the reduction to the substituted ring.

For example, in the reduction of 4-methylbiphenyl, the unsubstituted ring is preferentially reduced. nsf.gov In the case of this compound, the presence of two electron-donating groups suggests that the reduction would likely occur on the less substituted ring or the ring whose radical anion intermediate is more stable, though steric factors could also play a significant role.

Another method for the reduction of C=C bonds is the use of diimide (HN=NH), which is generated in situ. This reaction involves a concerted, syn-addition of two hydrogen atoms across the double bond. The regioselectivity of diimide reduction is controlled by both steric and electronic effects, with a preference for less substituted and more strained double bonds. koreascience.kr

Methoxy-substituted biphenyls, like many aromatic ethers, are subject to metabolic transformation in biological systems, primarily by cytochrome P450 (CYP) enzymes. One of the key metabolic pathways is O-demethylation, which converts a methoxy group (-OCH₃) into a hydroxyl group (-OH). nih.gov

This oxidative reaction involves the enzymatic hydroxylation of the methyl carbon of the methoxy group, leading to an unstable hemiacetal intermediate. This intermediate then spontaneously decomposes to yield a phenol (B47542) and formaldehyde. The O-demethylation of methoxybiphenyls is a critical step in their detoxification and excretion, as the resulting hydroxylated metabolites are more water-soluble and can be more easily conjugated (e.g., with glucuronic acid or sulfate) and eliminated from the body.

Homocoupling Reactions of Aryl Boronic Acids

The homocoupling of aryl boronic acids to form symmetrical biaryls is a significant reaction, often observed as a side reaction in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, but also utilized as a synthetic method in its own right. acs.orgthieme-connect.com This reaction can be catalyzed by various transition metals, most notably palladium and copper.

Palladium-Catalyzed Homocoupling: The mechanism of Pd-catalyzed homocoupling often involves an oxidative process. In the presence of an oxidant, such as dioxygen (O₂), a Pd(0) catalyst can be oxidized. acs.org A key intermediate is a palladium peroxo complex, (η²-O₂)PdL₂, which reacts with the aryl boronic acid. acs.orgacs.org The reaction proceeds through several steps:

Adduct Formation : The peroxo complex coordinates to the boron atom of the aryl boronic acid. acs.org

Transmetalation : This adduct reacts with a second molecule of aryl boronic acid, leading to the formation of a trans-ArPd(OH)L₂ complex, and subsequently, a trans-ArPdArL₂ complex via another transmetalation. acs.org

Reductive Elimination : The final step is the reductive elimination of the biaryl product (Ar-Ar), which regenerates the Pd(0) catalyst. acs.org

This pathway explains the formation of symmetrical biaryl byproducts when Suzuki reactions are not performed under strictly oxygen-free conditions. acs.org

Copper-Catalyzed Homocoupling: Copper salts can also effectively catalyze the homocoupling of aryl boronic acids, often under mild conditions at room temperature. mdpi.com The mechanism can vary depending on the copper source (Cu(I) or Cu(II)) and the presence of a base. For Cu(II) catalysts, the presence of a coordinating base is essential. The mechanism may involve:

B-to-Cu Transmetalation : The base facilitates the transmetalation of the aryl group from the boronic acid to the Cu(II) center.

Formation of Organocopper Dimers : The resulting organocopper(II) species can form dimers.

Transmetalation-Electron Transfer (TET) : These dimers can undergo a coupled transmetalation-electron transfer to form bis-organocopper(III) complexes.

Reductive Elimination : The Cu(III) complex readily undergoes reductive elimination to yield the symmetrical biaryl product. mdpi.com

Below is a table summarizing key aspects of these homocoupling reactions.

| Catalyst System | Typical Oxidant/Conditions | Key Mechanistic Steps | Relevance |

|---|---|---|---|

| Palladium (Pd) | Dioxygen (O₂), room temperature or elevated | Formation of Pd-peroxo complex, Transmetalation, Reductive Elimination acs.orgacs.org | Common side reaction in Suzuki coupling; synthetic route to symmetrical biaryls. acs.orgsemanticscholar.org |

| Copper (Cu) | Base required for Cu(II), inert atmosphere | B-to-Cu Transmetalation, Formation of Cu(III) intermediate, Reductive Elimination mdpi.com | Alternative method for symmetrical biaryl synthesis under mild conditions. mdpi.com |

Copper-Catalyzed Mechanisms

Copper-catalyzed cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The synthesis of unsymmetrical biaryls, such as this compound, can be achieved through copper-catalyzed Suzuki-Miyaura type couplings. While palladium catalysis is more common for these reactions, copper offers a more cost-effective and sustainable alternative.

The mechanism of copper-catalyzed cross-coupling reactions for the synthesis of sterically hindered biaryls, which would include this compound due to the ortho-methyl group, generally involves the formation of an organocopper intermediate. The catalytic cycle is thought to proceed through several key steps:

Oxidative Addition: A copper(I) species undergoes oxidative addition to an aryl halide. However, a more commonly proposed pathway for copper catalysis involves a transmetalation step first.

Transmetalation: An organoboron reagent, such as a boronic acid or ester, transmetalates with a copper salt to form an organocopper species. The presence of a base is crucial in this step to facilitate the transfer of the organic group from boron to copper.

Reductive Elimination: The resulting diorganocopper intermediate then undergoes reductive elimination to form the biaryl product and regenerate the active copper(I) catalyst.

For sterically hindered substrates, the choice of ligand is critical to promote the reaction efficiently. Ligands such as Xantphos or bulky phosphines can be employed to facilitate the coupling. The reaction conditions, including the choice of base and solvent, also play a significant role in the reaction outcome.

A hypothetical copper-catalyzed synthesis of this compound could involve the coupling of 2-methylphenylboronic acid with 4-iodoanisole (B42571) or 4-bromoanisole (B123540).

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| 2-Methylphenylboronic acid | 4-Iodoanisole | Cu(I) salt, Ligand, Base | This compound |

| 2-Methylphenylboronic ester | 4-Bromoanisole | Cu(I) salt, Ligand, Base | This compound |

Palladium Peroxo Complex-Mediated Processes

The formation of a palladium-peroxo complex, typically a dimeric species, is a key initial step. This complex can then interact with the aromatic substrate. The reaction could proceed through an electrophilic attack of the peroxo complex on the electron-rich methoxy-substituted ring of this compound. This could lead to hydroxylation or other oxidative functionalizations of the biphenyl core.

The catalytic cycle would involve the regeneration of the palladium(0) species after the oxidation step, allowing it to react with more oxygen to continue the cycle. The reactivity and selectivity of such oxidations are highly dependent on the ligand environment around the palladium center and the reaction conditions. For instance, palladium-catalyzed hydroxylation of biphenyl to produce hydroxybiphenyls has been reported, and similar transformations could be envisioned for substituted biphenyls like this compound.

| Substrate | Catalyst | Oxidant | Potential Products |

| Biphenyl | Pd(OAc)₂ | O₂/H₂O₂ | Hydroxybiphenyls |

| This compound | Pd(0)/Ligand | O₂ | Hydroxylated derivatives |

Mechanistic Insights into Complex Reaction Systems Involving Biphenyl Derivatives

Mechanistic Investigations of Photoredox Catalysis in Alkene Hydrofunctionalization

Photoredox catalysis has emerged as a powerful tool for a variety of organic transformations, including the hydrofunctionalization of alkenes. These reactions often proceed via radical intermediates generated through single-electron transfer (SET) processes initiated by a photoexcited catalyst. Biphenyl derivatives can be relevant in this context, either as part of the substrate undergoing reaction or potentially as a component of the photosensitizer.

In a typical anti-Markovnikov hydrofunctionalization of an alkene, the mechanism involves the following key steps:

Photoexcitation: A photosensitizer absorbs light and is promoted to an excited state.

Single-Electron Transfer (SET): The excited photosensitizer engages in SET with the alkene, generating a radical cation of the alkene.

Nucleophilic Attack: A nucleophile attacks the alkene radical cation, leading to the formation of a new radical intermediate.

Hydrogen Atom Transfer (HAT): A hydrogen atom donor transfers a hydrogen atom to the radical intermediate, yielding the final product and a radical species derived from the HAT reagent.

Catalyst Regeneration: The initial state of the photosensitizer and the HAT reagent are regenerated to complete the catalytic cycle.

While not always the central focus, biphenyl moieties within the alkene substrate could influence the stability of the intermediate radical cation and the regioselectivity of the nucleophilic attack. Furthermore, novel photosensitizers incorporating biphenyl structures could be designed to tune the redox properties and photophysical characteristics of the catalyst.

| Step | Description | Role of Biphenyl Derivative |

| 1 | Photoexcitation of sensitizer | Can be part of the photosensitizer structure. |

| 2 | SET to alkene | Can be part of the alkene substrate, influencing radical cation stability. |

| 3 | Nucleophilic attack | The biphenyl moiety can influence the regioselectivity of the attack. |

| 4 | Hydrogen atom transfer | - |

| 5 | Catalyst regeneration | - |

Theoretical and Experimental Studies of Proton-Coupled Substrate Translocation in Biomolecular Interactions

Proton-coupled substrate translocation is a fundamental process in biology, where the transport of a substrate across a cell membrane is coupled to the movement of a proton. Biphenyl derivatives, due to their hydrophobic nature and ability to participate in various non-covalent interactions, can serve as model compounds or be incorporated into larger molecules that interact with biological membranes and transport proteins.

Theoretical and experimental studies in this area aim to elucidate the molecular mechanisms of how a substrate and a proton are co-transported. These studies often involve:

Computational Modeling: Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations are used to model the interaction of the substrate with the transporter protein and the surrounding lipid bilayer. These models can help to identify key amino acid residues involved in substrate binding and proton translocation, and to map out the energetic landscape of the transport process.

Experimental Techniques: Techniques such as X-ray crystallography, cryo-electron microscopy, and various spectroscopic methods are used to determine the structure of transporter proteins and to probe the conformational changes that occur during the transport cycle.

In the context of biphenyl derivatives, theoretical studies might explore how the torsional angle between the two phenyl rings affects binding to a transporter's active site, or how the electronic properties of substituents on the biphenyl core influence protonation states of nearby amino acid residues. While direct studies on the proton-coupled translocation of this compound itself are scarce, the principles derived from studies of other small molecules with biphenyl-like structures are applicable. These studies provide a framework for understanding how such molecules might be transported across biological membranes, a process of significant interest in drug design and toxicology.

| Study Type | Focus | Relevance to Biphenyl Derivatives |

| Theoretical | Molecular dynamics simulations of substrate-protein interactions. | Understanding binding modes and conformational changes of biphenyl-containing substrates. |

| Theoretical | Quantum mechanical calculations of proton transfer pathways. | Elucidating the role of the biphenyl moiety in modulating the pKa of key residues. |

| Experimental | Structural biology of transporter proteins. | Providing a template for docking studies with biphenyl derivatives. |

| Experimental | Transport assays with model membranes. | Determining the passive and active transport properties of biphenyl-containing molecules. |

Advanced Spectroscopic and Computational Characterization in Biphenyl Research

Spectroscopic Analysis in Elucidating Molecular Structure and Reactivity

Spectroscopic techniques are fundamental tools for confirming the identity and purity of synthesized compounds and for probing their electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 4'-Methoxy-2-methyl-biphenyl, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification of the different types of hydrogen atoms in the molecule based on their unique electronic environments. In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of this compound shows characteristic signals. rsc.org The aromatic protons appear as a multiplet in the range of δ 7.23-7.26 ppm, integrating to six protons. rsc.org The two protons on the methoxy-substituted ring appear as a multiplet between δ 6.94-6.97 ppm. rsc.org The methoxy (B1213986) group's three protons give rise to a sharp singlet at approximately δ 3.85 ppm, while the methyl group's protons also appear as a singlet at around δ 2.28 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. The spectrum for this compound displays distinct signals for each carbon atom, confirming the presence of the two phenyl rings and the substituents. The chemical shifts observed are approximately 158.6, 141.7, 135.6, 134.5, 130.4, 130.4, 127.1, 125.9, 113.6, 55.3, and 20.7 ppm. rsc.org The signal at 55.3 ppm is characteristic of the methoxy carbon, and the peak at 20.7 ppm corresponds to the methyl carbon. rsc.org

| Technique | Nucleus | Solvent | Chemical Shift (δ) in ppm | Assignment |

|---|---|---|---|---|

| ¹H NMR | ¹H | CDCl₃ | 7.23-7.26 (m) | 6H, Aromatic protons |

| 6.94-6.97 (m) | 2H, Aromatic protons | |||

| 3.85 (s) | 3H, Methoxy group (-OCH₃) | |||

| 2.28 (s) | 3H, Methyl group (-CH₃) | |||

| ¹³C NMR | ¹³C | Not Specified | 158.6, 141.7, 135.6, 134.5, 130.4, 130.4, 127.1, 125.9, 113.6 | Aromatic carbons |

| 55.3 | Methoxy carbon | |||

| 20.7 | Methyl carbon |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. While a specific spectrum for this compound is not detailed in the provided search results, the expected characteristic absorption bands can be predicted based on its structure. These would include:

Aromatic C-H stretching: Typically observed between 3100 and 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl and methoxy groups, appearing between 3000 and 2850 cm⁻¹.

Aromatic C=C stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ region.

C-O stretching (Aryl ether): A strong, characteristic band usually found in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

This analytical method is crucial for confirming the presence of the key methoxy ether linkage.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By providing an exact mass, HRMS can confirm the molecular formula of this compound, which is C₁₄H₁₄O. The theoretical exact mass for this compound is 198.1045 g/mol . An HRMS analysis would yield a measured mass very close to this value, providing strong evidence for the compound's identity and elemental makeup, distinguishing it from isomers or compounds with similar nominal masses.

UV-Visible (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic transitions and photophysical properties of molecules. The biphenyl (B1667301) core is a well-known chromophore. The absorption and emission properties of this compound are influenced by the methoxy (-OCH₃) and methyl (-CH₃) substituents. The electron-donating methoxy group, in particular, is expected to cause a bathochromic (red) shift in the absorption and emission maxima compared to unsubstituted biphenyl. Studies on related biphenyl derivatives utilize UV-Vis spectroscopy to probe their electronic properties. semanticscholar.org These analyses are critical for understanding how substituents modulate the electronic structure and for applications in materials science where specific photophysical characteristics are desired.

Theoretical and Computational Chemistry Approaches

Alongside experimental techniques, theoretical and computational methods provide deep insights into the behavior of molecules, including their reaction mechanisms and energetics.

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are instrumental in exploring the potential energy surfaces of chemical reactions. acs.orgnih.gov For a molecule like this compound, QM calculations can be used to investigate various reaction pathways, such as electrophilic aromatic substitution or cross-coupling reactions. These computational studies can predict the geometries of transition states, calculate activation energies, and determine the thermodynamics of reactions. nih.govresearchgate.net This allows researchers to understand reaction selectivity and to design more efficient synthetic routes. By modeling the intricate electronic changes that occur during a reaction, QM investigations provide a molecular-level understanding that is often inaccessible through experimentation alone. acs.orgnih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of molecules like this compound. This technique models the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the conformational landscape that is inaccessible through static experimental methods. For flexible molecules such as substituted biphenyls, MD simulations are crucial for exploring the various rotational and vibrational states, identifying low-energy conformers, and understanding the transitions between them.

The process involves defining a force field, which is a set of parameters and equations that describe the potential energy of the system based on the positions of its atoms. Force fields like AMBER and OPLS-AA are commonly used for biomolecular simulations, while force fields such as MMFF94 are often employed for the conformational analysis of organic molecules. researchgate.net The simulation begins with an energy-minimized structure and proceeds by calculating the forces on each atom at short time intervals (femtoseconds), updating their positions and velocities to trace a trajectory of the molecule's dynamic behavior. nih.gov

For this compound, MD simulations can elucidate how the interplay between the ortho-methyl group's steric hindrance and the para-methoxy group's electronic effects influences the molecule's torsional freedom around the central C-C bond. By analyzing the simulation trajectory, researchers can determine the probability distribution of dihedral angles, identify the most stable conformations, and calculate the energetic barriers for rotation between them, offering a comprehensive picture of the molecule's flexibility and structural preferences in different environments.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is a cornerstone of computational chemistry for predicting molecular properties such as geometry, energy, and reactivity. DFT calculations have been successfully applied to study a wide range of organic compounds, including derivatives of biphenyl. nih.govresearchgate.net For this compound, DFT provides fundamental insights into its electronic characteristics.

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A larger HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity. For example, DFT calculations on 4,4'-dimethoxy-1,1-biphenyl revealed a HOMO-LUMO energy gap of 4.57 eV, indicating significant stability. niscpr.res.in

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the charge distribution within a molecule, using a color scale to indicate electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions. nih.gov For this compound, the MEP would likely show negative potential around the oxygen atom of the methoxy group, highlighting it as a site for electrophilic attack or hydrogen bonding. nih.gov These computational analyses are vital for understanding the molecule's reactivity and its potential interactions with other chemical species. nih.govnih.gov

| Parameter | Description | Relevance to this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Indicates the propensity of the molecule to participate in oxidation reactions. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Indicates the propensity of the molecule to participate in reduction reactions. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A larger gap suggests higher stability and lower reactivity. |

| MEP Map | Molecular Electrostatic Potential; visualizes charge distribution and reactive sites. | Identifies electron-rich (e.g., oxygen atom) and electron-poor regions, predicting sites for intermolecular interactions. |

This is an interactive data table based on the concepts discussed.

Analysis of Intermolecular Interactions via Hirshfeld Surfaces

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgbuketov.edu.kz This approach partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule within the crystal) dominates over the electron distribution of the surrounding molecules. By mapping various properties onto this surface, one can gain a detailed understanding of the forces that hold the crystal together. nih.govnih.gov

The most common visualization is the d_norm surface, which uses a red-white-blue color scheme. Red spots indicate close contacts that are shorter than the van der Waals radii sum, often corresponding to hydrogen bonds. White areas represent contacts at the van der Waals distance, and blue regions signify contacts that are longer.

| Interaction Type | Typical Percentage Contribution (Illustrative) | Description |

| H···H | 48.7% nih.gov | Represents van der Waals forces and is often the most significant contributor in hydrogen-rich organic molecules. |

| C···H / H···C | 23.3% nih.gov | Indicates interactions between carbon and hydrogen atoms, contributing to the overall packing stability. |

| O···H / H···O | 29.7% nih.gov | Often indicative of hydrogen bonding, which are strong directional interactions that significantly influence crystal structure. |

| C···C | Variable | Can indicate π-π stacking interactions between aromatic rings, which are important for the stability of biphenyl structures. |

This interactive table presents typical contribution percentages for intermolecular contacts in related molecular crystals, as detailed in the cited literature.

Conformational Studies: Dihedral Angles and Torsion Profiles

The conformation of biphenyl and its derivatives is largely defined by the dihedral angle (or torsion angle) between the planes of the two phenyl rings. This angle results from a delicate balance between two opposing effects: steric hindrance between the ortho-hydrogens (or substituents), which favors a twisted conformation, and π-conjugation between the rings, which favors a planar conformation. westmont.edu

In the gas phase, unsubstituted biphenyl adopts a twisted conformation with a dihedral angle of approximately 44°. acs.org However, in the solid state, crystal packing forces can cause the molecule to become planar. westmont.eduacs.org The introduction of substituents significantly alters this rotational profile.

For this compound, the substituents play distinct roles:

2-methyl group: The ortho-methyl group introduces significant steric repulsion with the ortho-hydrogen on the adjacent ring. This steric clash forces the rings to twist to a larger dihedral angle compared to unsubstituted biphenyl to minimize the repulsion. westmont.edu

4'-methoxy group: A para-substituent like the methoxy group has a minimal steric effect on the dihedral angle. Its influence is primarily electronic, affecting the conjugation between the rings, but this is a secondary effect compared to the ortho-steric hindrance.

Theoretical calculations and experimental studies on related compounds provide insight into these effects. For example, the dihedral angle for 2-methylbiphenyl is significantly different from that of biphenyl, reflecting the increased steric strain. westmont.edu The study of torsion profiles, which plot the molecule's potential energy as a function of the dihedral angle, is essential for understanding the rotational barriers and the stability of different conformers.

| Compound | Phase / Method | Dihedral Angle (°) | Primary Influencing Factor |

| Biphenyl | Gas Phase | ~44° acs.org | Balance of steric hindrance and π-conjugation. |

| Biphenyl | Solid State (Crystal) | ~0° | Crystal packing forces overcome steric repulsion. westmont.edu |

| 2-Methylbiphenyl | N/A | > 44° (Expected) | Increased steric hindrance from the ortho-methyl group. westmont.edu |

| 4,4'-Dimethylbiphenyl | Solid State (TPD) | 31° westmont.edu | Para substituents have a smaller steric impact than ortho substituents. |

This interactive table summarizes dihedral angles for biphenyl and related compounds under different conditions.

Research Applications and Broader Scientific Impact of 4 Methoxy 2 Methyl Biphenyl and Biphenyl Derivatives

Building Blocks in Advanced Organic Synthesis

The structural rigidity and modular nature of the biphenyl (B1667301) core make it an ideal foundation for the construction of intricate molecular frameworks. 4'-Methoxy-2-methyl-biphenyl and its analogues are frequently employed in synthetic strategies that aim to build complex, three-dimensional structures with tailored properties.

The synthesis of complex molecules often relies on robust and efficient carbon-carbon bond-forming reactions. Biphenyl derivatives are commonly assembled using powerful cross-coupling methodologies, such as the Suzuki-Miyaura and Kumada coupling reactions. For instance, the synthesis of this compound itself can be achieved through the Suzuki coupling of 4-bromoanisole (B123540) and o-tolylboronic acid, showcasing a versatile method for creating unsymmetrical biaryls chemicalbook.com.

This synthetic versatility extends to the use of biphenyls as intermediates in the preparation of more elaborate structures. A prominent example is the synthesis of the antihypertensive drug Telmisartan. The manufacturing process of Telmisartan involves the crucial N-alkylation of a benzimidazole core with a 4'-halomethylbiphenyl-2-carboxylic acid alkyl ester google.com. Modern synthetic routes to this key biphenyl intermediate often employ Suzuki coupling to efficiently construct the central biaryl scaffold, demonstrating the industrial importance of these building blocks in creating complex, pharmacologically active molecules arkat-usa.orgrjpbcs.comnih.gov. The biphenyl unit in Telmisartan is essential for its function as an angiotensin II receptor antagonist nih.govepo.org.

The biphenyl moiety is a recurring structural theme in a wide array of natural products, many of which exhibit significant biological activities. This has inspired chemists to use biphenyl derivatives as foundational scaffolds in the total synthesis of these complex natural molecules. The presence of the biphenyl structure is observed in compounds like vancomycin and arylomycin A rsc.org.

A notable example relevant to this compound is its connection to dibenzocyclooctadiene lignans, such as Schisandrin A. Schisandrin A is a bioactive compound isolated from the medicinal plant Fructus schisandrae chinensis and possesses a complex structure built around a biphenyl core nih.govnih.govresearchgate.net. The synthesis of such lignans often involves intramolecular biaryl coupling as a key step to form the central biphenyl axis. The specific substitution pattern of this compound makes it a relevant precursor or model compound for the development of synthetic strategies toward these natural products. The pharmacological importance of Schisandrin A, which includes hepatoprotective, anti-inflammatory, and neuroprotective effects, underscores the value of its biphenyl scaffold and the synthetic intermediates used to construct it nih.govworldscientific.com.

Contributions to Medicinal Chemistry Research

Biphenyl derivatives are of immense interest to medicinal chemists due to their ability to interact with biological targets with high affinity and specificity. Their conformational flexibility allows them to adopt specific spatial arrangements (atropisomerism) which can be crucial for binding to enzymes and receptors.

As previously mentioned, this compound and related structures are pivotal intermediates in the synthesis of marketed drugs and investigational compounds. Beyond Telmisartan, the biphenyl scaffold is central to the design of ligands for various biological targets.

For example, biphenyl derivatives are being explored as cannabinoid receptor 1 (CB1) antagonists. The CB1 receptor is a therapeutic target for conditions like obesity and related metabolic disorders nih.gov. Synthetic strategies focus on creating novel biphenyl-containing molecules that can selectively modulate the activity of this receptor csic.esjbclinpharm.orgnih.govrsc.org.

Furthermore, the bioactive natural product Schisandrin A, whose structure is related to this compound, exhibits a wide range of pharmacological activities, including anticancer, antioxidant, and anti-aging properties nih.govnih.gov. The investigation of Schisandrin A and the synthesis of its analogues, which would rely on biphenyl intermediates, are active areas of research aimed at developing new therapeutic agents nih.govworldscientific.com.

The biphenyl framework is a common feature in many potent and selective enzyme inhibitors. The ability to easily modify the substitution pattern on either phenyl ring allows for the fine-tuning of inhibitory activity and selectivity.

| Enzyme Target | Biphenyl Derivative Class | Findings |

| Mushroom Tyrosinase | 4-hydroxy-3,5-dimethoxyphenyl biphenyls | A synthesized compound (21) was found to be a competitive inhibitor with an IC50 value of 0.02 mM, significantly more potent than the natural product fortuneanoside E and the known inhibitor arbutin. The 4-hydroxy-3,5-dimethoxyphenyl moiety was crucial for activity. nih.gov |

| Protein Tyrosine Phosphatase 1B (PTP1B) & AMP-activated kinase (AMPK) | N-(4-biphenyl)methyl-N'-dialkylaminoethyl-2-iminobenzimidazoles | A synthesized compound (7a) was identified as a dual-target agent, inhibiting PTP1B and activating AMPK with similar potency, showing potential as an antidiabetic agent. nih.gov |

| Glucose-6-phosphate dehydrogenase (G6PD) | Phenylpropanoic acid derivative with a biphenyl scaffold (JMM-2) | Biphenyl-containing compounds were evaluated as inhibitors of G6PD, a key enzyme in the pentose phosphate pathway, which is a therapeutic target in glioblastoma. mdpi.com |

| EGFR Tyrosine Kinase | 4'-hydroxy-[1,1'-biphenyl]-4-carbohydrazide derivatives | Novel biphenyl derivatives were synthesized and predicted through molecular docking to act as allosteric inhibitors of the EGFR tyrosine kinase. researchgate.net |

Detailed studies on biphenyl derivatives have provided insights into enzyme inhibition. For instance, researchers synthesized analogues of the natural product fortuneanoside E to probe the inhibition of mushroom tyrosinase. They discovered that a 4-hydroxy-3,5-dimethoxyphenyl biphenyl compound was a highly potent competitive inhibitor, demonstrating that specific substitution patterns on the biphenyl scaffold are critical for potent enzyme inhibition nih.gov. In another study, biphenyl derivatives of 2-iminobenzimidazoles were developed as dual inhibitors of protein tyrosine phosphatase 1B (PTP1B) and activators of AMP-activated kinase (AMPK), highlighting a strategy for creating multi-target agents for diseases like diabetes nih.gov. Biphenyl scaffolds have also been incorporated into molecules designed to inhibit enzymes like glucose-6-phosphate dehydrogenase (G6PD) in glioma cells mdpi.com.

A chemical probe is a small molecule used to selectively alter the function of a specific protein, allowing researchers to study that protein's role in complex biological systems promega.com. Biphenyl derivatives, due to their synthetic tractability and specific biological activities, are excellent candidates for development as chemical probes to investigate and modulate cellular signaling pathways.

Recent research has shown that novel biphenyl derivatives can induce the dimerization of Programmed death-ligand 1 (PD-L1), a key target in cancer immunotherapy. These compounds were found to exert antitumor effects in the absence of immune cells by modulating the non-immune PD-L1–AKT–mTOR/Bcl2 pathway, leading to cancer cell apoptosis tandfonline.combioworld.com. This demonstrates the use of biphenyl derivatives to probe and influence specific protein-protein interactions and downstream signaling cascades.

Furthermore, the biphenyl derivative Schisandrin A has been shown to modulate several signaling pathways, including the Keap1-Nrf2-HO-1 and NF-κB pathways, which are involved in cellular stress response and inflammation nih.govmdpi.com. By using Schisandrin A and its synthetic analogues, researchers can dissect the intricate workings of these pathways and their roles in various diseases. The development of such molecular tools is critical for validating new drug targets and understanding the complex biology of disease.

Scaffold for Ligand Binding in Hydrophobic Pockets and π-π Interactions

The biphenyl structure is a key pharmacophore that can fit into hydrophobic pockets of biological targets. These pockets are often found in enzymes and receptors and are lined with nonpolar amino acid residues. The biphenyl core of molecules can establish favorable van der Waals contacts within these pockets, contributing significantly to binding affinity. For instance, in the context of PD-1/PD-L1 interaction inhibitors, the biphenyl moiety of small molecule inhibitors is known to occupy a hydrophobic pocket composed of amino acids such as Tyr56, Met115, and Ala121 of PD-L1. nih.gov

The introduction of substituents like the methoxy (B1213986) and methyl groups on the biphenyl rings can further enhance binding affinity and specificity. The methyl group, being hydrophobic, can occupy small lipophilic cavities within the binding site, displacing water molecules and leading to an entropically favorable interaction. nih.gov The methoxy group, while having a non-lipophilic nature, can engage in various interactions. Its methyl portion can participate in hydrophobic interactions, while the oxygen atom can act as a hydrogen bond acceptor. tandfonline.comnih.gov This versatility allows methoxy-substituted biphenyls to effectively "scout" for and interact with different regions of a protein pocket. tandfonline.com

Furthermore, the aromatic rings of the biphenyl scaffold are capable of engaging in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan within the protein binding site. nih.gov These interactions, where the electron-rich π-orbitals of the aromatic rings overlap, contribute to the stability of the ligand-protein complex. mdpi.com The parallel-displaced π-stacking orientation is a commonly observed and energetically favorable arrangement in proteins. nih.gov The presence of substituents on the biphenyl rings can modulate the electronic properties of the aromatic system, thereby influencing the strength of these π-π interactions.

In the design of 5-HT2B receptor antagonists, the hydrophobic interactions of a biphenyl unit were found to be critical for potency. nih.gov Similarly, in the development of inhibitors for the 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) enzyme, biphenyl-triazole derivatives were designed to bind within a lipophilic pocket, with the unsubstituted phenyl ring enhancing hydrophobic interactions. acs.org

| Interaction Type | Role of Biphenyl Scaffold | Contribution of Substituents (e.g., Methoxy, Methyl) |

|---|---|---|

| Hydrophobic Interactions | Fits into and occupies hydrophobic pockets of proteins. nih.gov | Methyl groups fill small lipophilic cavities; the methyl part of a methoxy group participates in hydrophobic interactions. nih.govtandfonline.com |

| π-π Stacking | Aromatic rings engage in stacking interactions with aromatic amino acid residues. nih.gov | Modulate the electronic character of the rings, influencing interaction strength. |

| Hydrogen Bonding | The core itself is not a primary hydrogen bond donor/acceptor. | The oxygen of a methoxy group can act as a hydrogen bond acceptor. tandfonline.com |

| Van der Waals Forces | Forms extensive contacts with nonpolar residues in the binding pocket. | Increase surface area for contact, enhancing van der Waals forces. |

Affecting Sodium Channel Function for Anticonvulsant Activity Studies

Biphenyl derivatives have been extensively investigated for their potential as anticonvulsant agents, primarily through their ability to modulate the function of voltage-gated sodium channels (VGSCs). sinh.ac.cn These channels are crucial for the generation and propagation of action potentials in neurons, and their dysfunction can lead to neuronal hyperexcitability, a hallmark of seizures.

Several studies have shown that substituted N-(biphenyl-4′-yl)methyl acetamide derivatives exhibit potent anticonvulsant properties. nih.govnih.govacs.org These compounds have been found to affect the slow inactivation of sodium channels, a mechanism that helps to control neuronal firing rates. nih.gov By promoting the transition of sodium channels to a slow-inactivated state, these biphenyl derivatives can reduce the number of channels available to open, thereby dampening excessive neuronal activity. nih.govacs.org

Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the biphenyl ring significantly impact the anticonvulsant activity and the interaction with sodium channels. nih.govebi.ac.uknih.gov For example, in a series of N-(biphenyl-4′-yl)methyl (R)-2-acetamido-3-methoxypropionamides, the introduction of polar, aprotic substituents on the terminal aryl ring led to potent promotion of Na+ channel slow inactivation and frequency-dependent inhibition of Na+ currents at low micromolar concentrations. nih.govacs.org This frequency-dependent action is a desirable characteristic for an anticonvulsant, as it implies that the drug will have a greater effect on rapidly firing neurons, such as those involved in a seizure, while having less impact on neurons firing at a normal physiological rate.

The diphenyl motif itself is recognized as a key structural feature for interaction with sodium channels. Many compounds that block sodium channels, including some anticonvulsants, contain two phenyl groups. Molecular modeling suggests that the spatial orientation of these two rings is crucial for effective binding to the channel protein. nih.gov

| Compound Series | Mechanism of Action | Key Findings |

|---|---|---|

| Substituted N-(biphenyl-4′-yl)methyl (R)-2-acetamido-3-methoxypropionamides | Enhanced slow inactivation and frequency-dependent block of voltage-gated sodium channels. nih.govacs.org | Polar, aprotic substituents on the terminal aryl ring increased potency. nih.govacs.org |

| Phenylacetamides | Inhibition of veratridine-stimulated Na+ influx. nih.govebi.ac.uk | Lipophilicity of the amine portion and the presence of a phenyl ring near the amine increased potency. nih.gov |

Role in Materials Science and Advanced Technologies

The rigid and planar structure of the biphenyl core, combined with the potential for functionalization, makes it an excellent building block for a variety of advanced materials.

Components in Organic Light-Emitting Diodes (OLEDs)

Biphenyl derivatives are widely utilized in the development of organic light-emitting diodes (OLEDs) due to their favorable electronic and photophysical properties. researchgate.netwikipedia.org They can be incorporated into various layers of the OLED device, including the emissive layer, host material, and charge-transporting layers.

The biphenyl core provides a conjugated system that can be tuned to emit light at different wavelengths by the introduction of various substituents. wikipedia.org For example, by conjugating electron-transporting triazole moieties onto a biphenyl core, a wide bandgap bipolar organic compound was synthesized that served as an efficient host material for blue phosphorescent OLEDs. nih.govacs.org This material exhibited a high triplet energy, which is crucial for preventing energy back-transfer from the phosphorescent dopant to the host, thereby enhancing the device's efficiency. nih.gov

Furthermore, biphenyl-based enamines have been investigated as p-type semiconductors for use in OLEDs. These materials demonstrated high thermal stability and good charge-carrier mobility, making them suitable for charge-transporting layers. royalsocietypublishing.org The ease of synthesis and the ability to tune their properties through subtle structural variations make biphenyl derivatives attractive for creating well-balanced materials for optoelectronic applications.

Building Blocks for Liquid Crystals and Polymeric Materials

The linear and rigid nature of the biphenyl unit makes it a common mesogenic core in the design of liquid crystals. beilstein-journals.orgnih.govgoogle.comingentaconnect.com The introduction of flexible alkyl or alkoxy chains at the termini of the biphenyl core, and sometimes lateral substituents, allows for the formation of various liquid crystalline phases, such as nematic and smectic phases, over a wide range of temperatures. ingentaconnect.com The properties of these liquid crystals, including their clearing points and mesophase stability, can be finely tuned by modifying the length and nature of the terminal chains and the type of lateral substituents. beilstein-journals.orgnih.gov

In the realm of polymer science, biphenyl-containing monomers are used to synthesize polymers with enhanced thermal stability and specific mechanical properties. rsc.orgnsf.govnih.gov For instance, monomers derived from bio-based biphenyl compounds have been polymerized using acyclic diene metathesis (ADMET) to create polymers with good thermal stability and high glass transition temperatures. rsc.org Crosslinked polymers containing biphenyl moieties have also been developed, where intramolecular π-π stacking interactions between the biphenyl side groups can act as noncovalent crosslinks, influencing the swelling and mechanical properties of the polymer network. nih.govuky.edu

Precursors for Metal-Organic Frameworks (MOFs)

Biphenyl dicarboxylic acids and their derivatives are frequently employed as organic linkers in the synthesis of metal-organic frameworks (MOFs). nih.govacs.org MOFs are crystalline porous materials constructed from metal ions or clusters connected by organic ligands. The length, rigidity, and functionality of the biphenyl linker play a crucial role in determining the topology, pore size, and surface area of the resulting MOF. rsc.org

For example, functionalized biphenyl dicarboxylates have been used to synthesize a series of MOFs with tunable properties. The introduction of different functional groups (-Br, -NO2, -NH2) onto the biphenyl linker allowed for the modification of the chemical environment within the pores of the MOF, which in turn influenced their adsorption properties for various gases. Dihydroxy-functionalized biphenyl dicarboxylic acids have also been used to assemble a variety of metal-organic architectures with diverse structural types, ranging from one-dimensional coordination polymers to three-dimensional frameworks. nih.govacs.org The ability to pre-design the organic linker allows for a degree of control over the final structure and properties of the MOF, making biphenyl derivatives valuable precursors in this field. Bimetallic MOFs have also been synthesized using linkers such as biphenyl-3,4′,5-tricarboxylic acid. researchgate.net

Ligand Design in Catalysis

The biphenyl scaffold has been instrumental in the development of chiral ligands for asymmetric catalysis. nih.govnih.govresearchgate.netscispace.comresearchgate.net The atropisomerism exhibited by certain ortho-substituted biphenyls, where rotation around the central C-C bond is restricted, allows for the creation of stable, chiral environments around a metal center. This chirality can then be transferred to the products of a catalytic reaction, leading to high enantioselectivity.

A notable example is the development of adjustable axially chiral biphenyl ligands. By varying the substituent groups at the 2,2'-, 3,3'-, and 5,5'-positions of a biphenyl-2,2'-diol core, different types of ligands and catalysts can be prepared. nih.gov These ligands have been successfully applied in a range of asymmetric reactions, including additions to aldehydes and palladium-catalyzed cycloadditions.

The modularity in the design of biphenyl-based ligands allows for the fine-tuning of both their steric and electronic properties to optimize catalyst performance for a specific transformation. nih.gov For instance, in palladium-catalyzed reactions, the electronic properties of ancillary ligands can have a significant impact on the catalytic activity. By systematically modifying the substituents on a bipyridyl-based ligand within a MOF, researchers were able to achieve a dramatic enhancement in the catalytic activity for Suzuki-Miyaura cross-coupling reactions. iastate.edu This demonstrates the power of rational ligand design based on the biphenyl scaffold to create highly efficient and selective catalysts.

Application in Homogeneous and Asymmetric Catalysis

Biphenyl derivatives are foundational in the field of catalysis, particularly in creating specialized ligands for homogeneous and asymmetric catalytic reactions. The utility of these compounds stems from a unique structural feature known as atropisomerism. Rotation around the single bond connecting the two phenyl rings in ortho-substituted biphenyls, such as this compound, is sterically hindered. wikipedia.org This restricted rotation allows for the existence of stable, non-superimposable mirror-image isomers (enantiomers). When these chiral biphenyl scaffolds are incorporated into ligands, typically by adding phosphine (B1218219) groups (e.g., the well-known BINAP ligand), they can create a chiral environment around a metal center.

This chiral pocket dictates the stereochemical outcome of a catalytic reaction, making it possible to selectively produce one enantiomer of a chiral product over the other. This is of paramount importance in the synthesis of pharmaceuticals, where often only one enantiomer is therapeutically active while the other may be inactive or even harmful. Axially chiral biphenyl ligands have been successfully employed in a variety of metal-catalyzed reactions, including asymmetric hydrogenation, allylic alkylation, and cycloadditions. chemrxiv.orgrsc.org The ability to "tune" the electronic and steric properties of the biphenyl ligand by changing substituents allows chemists to optimize catalyst performance for specific reactions, enhancing both reactivity and enantioselectivity. chemrxiv.org While unsubstituted biphenyl is conformationally dynamic, the addition of ortho substituents, like the 2-methyl group in this compound, significantly increases the rotational barrier, making the chirality stable and effective for asymmetric catalysis. wikipedia.orgnih.gov

Table 1: Examples of Asymmetric Reactions Using Biphenyl-Based Ligands

| Reaction Type | Catalyst System (General) | Application |

|---|---|---|

| Asymmetric Hydrogenation | Rhodium or Ruthenium with chiral biphenyl phosphine ligands | Synthesis of chiral alcohols, amines, and carboxylic acids |

| Asymmetric Allylic Alkylation | Palladium with chiral biphenyl phosphine ligands | Formation of stereogenic carbon-carbon bonds |

| Asymmetric Cycloaddition | Palladium or other transition metals with chiral biphenyl ligands | Construction of complex chiral cyclic molecules |

| Asymmetric Aldehyde Addition | Chiral biphenyl diol ligands with organozinc reagents | Synthesis of chiral secondary alcohols |

Development of Fluorescent Probes and Sensors

The rigid, conjugated structure of the biphenyl core makes it an excellent scaffold for the development of fluorescent probes and sensors. nih.govresearchgate.net These molecular tools are designed to detect and quantify specific analytes—such as metal ions, small molecules, or biomolecules like DNA—by emitting a fluorescent signal upon interaction. nih.govresearchgate.net The fundamental principle involves attaching functional groups to the biphenyl framework: a "receptor" unit that selectively binds to the target analyte and a "fluorophore" unit (the biphenyl itself, often modified) that signals the binding event through a change in its fluorescence properties.

Biphenyl derivatives have been engineered into sophisticated sensors for various applications. For instance, α-(N-biphenyl)-substituted 2,2′-bipyridines have been synthesized and shown to be effective in detecting nitroaromatic explosives like picric acid (PA) and 2,4,6-trinitrotoluene (TNT). mdpi.com In this case, the binding of the explosive molecule to the sensor causes a quenching (decrease) of its fluorescence intensity. mdpi.com Similarly, other biphenyl ethylene derivatives have been developed as fluorescent probes for DNA, where the interaction mechanism is believed to be groove binding, leading to a detectable change in fluorescence upon complexation. researchgate.net The versatility of the biphenyl structure allows for the creation of probes that operate through different mechanisms, including "turn-on" or "turn-off" responses, making them highly adaptable for biological imaging and environmental monitoring.

Design and Photophysical Characterization of Fluorophores

The design of biphenyl-based fluorophores focuses on tuning their photophysical properties, such as absorption and emission wavelengths, fluorescence quantum yield (the efficiency of light emission), and Stokes shift (the difference between the absorption and emission maxima). These properties are finely controlled by the strategic placement of electron-donating and electron-withdrawing groups on the biphenyl rings, creating "push-pull" systems. mdpi.comsemanticscholar.org This arrangement facilitates an intramolecular charge transfer (ICT) process upon photoexcitation, which is often sensitive to the surrounding environment and is crucial for sensing applications. mdpi.com

For example, a series of α-(N-biphenyl)-substituted 2,2′-bipyridines demonstrated intense blue-to-green fluorescence with emission maxima ranging from 443 to 505 nm and quantum yields reaching up to 49.1% in THF solutions. mdpi.comsemanticscholar.org The introduction of different substituents allows for the modulation of these properties. The characterization of these fluorophores involves steady-state and time-resolved fluorescence spectroscopy to measure key parameters. The data gathered are essential for understanding the structure-property relationships that guide the development of new and improved fluorescent materials. acs.org

Table 2: Photophysical Properties of Selected α-(N-Biphenyl)-Substituted 2,2′-Bipyridine Fluorophores in THF

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF, %) |

|---|---|---|---|---|

| 3a | 370 | 443 | 4684 | 43.1 |

| 3b | 371 | 453 | 5229 | 49.1 |

| 3h | 375 | 459 | 5214 | 25.5 |

| 3l | 382 | 505 | 6439 | 21.0 |

Data sourced from a study on α-(N-biphenyl)-substituted 2,2′-bipyridine-based push-pull fluorophores. mdpi.comsemanticscholar.org

Impact on Agrochemistry and Related Fields

Biphenyl and its derivatives have a long history of use in agrochemistry, primarily as fungicides and pesticides. wikipedia.orgarabjchem.orgresearchgate.net Biphenyl itself is noted for its ability to inhibit the growth of molds and fungi. This property led to its application as a preservative, particularly for protecting citrus fruits from spoilage during transportation and storage. wikipedia.orgnih.gov Although its use as a food additive is now restricted in some regions like the European Union, its role as an antifungal agrochemical was significant. wikipedia.orgnih.gov

The broader class of biphenyl derivatives has been extensively explored for crop protection. Polychlorinated biphenyls (PCBs), for example, were once widely used as pesticides before their environmental persistence and toxicity led to bans. wikipedia.orgarabjchem.org More recently, research has focused on creating new, safer, and more effective pesticides based on the biphenyl scaffold. researchgate.net Modern synthetic chemistry allows for the design of biphenyl derivatives with high efficacy against specific pests, such as the cotton leafworm (Spodoptera littoralis), while aiming for reduced environmental impact. researchgate.netnih.gov These compounds often incorporate halogen atoms and other functional groups to enhance their biological activity. nih.gov

Precursors for Pesticides and Fragrances

The biphenyl moiety serves as a crucial intermediate or precursor in the chemical synthesis of a wide range of commercial products, including pesticides and fragrances. arabjchem.orgresearchgate.net In agrochemistry, functionalized biphenyls are key building blocks. researchgate.net For instance, p-hydroxybiphenyl and p,p′-dihydroxybiphenyl, which are effective fungicides, are produced from biphenyl via sulfonation followed by hydrolysis. wikipedia.org The synthesis of more complex, modern pesticides also relies on coupling reactions, like the Suzuki-Miyaura reaction, to create the core biphenyl structure, which is then further modified. rsc.orgnih.gov

In the fragrance industry, biphenyl is valued for its distinctively pleasant, aromatic odor. wikipedia.orgfragranceconservatory.com It is used as a fragrance ingredient to impart or modify scents in various consumer products. nih.govfragranceconservatory.com Its stability and characteristic smell make it a useful component in fragrance formulations. The biphenyl structure is a versatile starting point, allowing for the synthesis of a diverse array of molecules with applications ranging from crop protection to fine chemicals. researchgate.net

Conclusion and Future Research Directions

Summary of Current Research Landscape for 4'-Methoxy-2-methyl-biphenyl

Research directly focused on this compound is limited, with much of the existing knowledge extrapolated from studies on similarly substituted biphenyl (B1667301) derivatives. The primary area of investigation has been its synthesis, predominantly through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a frequently employed method for constructing the biaryl bond. gre.ac.ukgoogle.com

The current research landscape can be summarized by the following key points:

Synthesis: Established methods like the Suzuki-Miyaura and Heck reactions are applicable for the synthesis of this compound and its analogs. gre.ac.ukbeilstein-journals.org However, there is a continuous drive to develop more efficient, sustainable, and sterically tolerant catalytic systems.

Structural Analysis: The stereochemistry of substituted biphenyls is a subject of interest due to the phenomenon of atropisomerism, where rotation around the single bond connecting the phenyl rings is hindered. wikipedia.org While not extensively studied for this specific compound, the ortho-methyl group in this compound could influence its conformational preferences.

Applications: Specific applications for this compound are not well-documented. However, the broader class of methoxy- and methyl-substituted biphenyls has shown potential in various fields, suggesting possible avenues for future exploration. royalsocietypublishing.org

Emerging Synthetic Methodologies and Catalytic Innovations

The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with continuous innovation in catalytic systems. For a sterically hindered compound like this compound, advancements in catalyst design are particularly relevant.

Recent advances include:

Ligand Development: The development of bulky and electron-rich phosphine (B1218219) ligands has significantly improved the efficiency of palladium-catalyzed cross-coupling reactions, especially for sterically demanding substrates. princeton.edu This is crucial for overcoming the challenge posed by the ortho-methyl group in the synthesis of this compound.

Catalyst Immobilization: To enhance catalyst recyclability and sustainability, researchers are exploring the immobilization of palladium catalysts on solid supports. umontreal.ca This approach simplifies product purification and reduces metal contamination in the final product.

Alternative Metal Catalysts: While palladium remains the dominant catalyst, there is growing interest in using more earth-abundant and less expensive metals like nickel and copper for cross-coupling reactions. nih.govbedfordcatalysis.com

Flow Chemistry: Continuous-flow synthesis offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. The application of flow chemistry to Suzuki-Miyaura and Heck reactions is an emerging area that could enable more efficient and scalable synthesis of this compound. beilstein-journals.orgumontreal.ca

| Synthetic Method | Catalyst/Reagent | Key Advantages |

| Suzuki-Miyaura Coupling | Palladium catalysts with advanced phosphine ligands | High functional group tolerance, mild reaction conditions. gre.ac.uknih.gov |

| Heck Reaction | Palladium on silica (B1680970), phosphine-free catalysts | Greener approach with simplified work-up. beilstein-journals.org |

| Ullmann Reaction | Copper or nickel powder | A classic method for symmetric biaryl synthesis. nih.gov |

| C-H Activation | Transition metal catalysts | Atom-economical approach, avoids pre-functionalization. |

Advanced Computational Modeling in Structure-Reactivity Relationships

Computational chemistry provides powerful tools for understanding the relationship between molecular structure and reactivity, guiding the design of new compounds and synthetic routes. For this compound, computational modeling can offer insights into several key aspects.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to predict the torsional barriers and conformational preferences of substituted biphenyls. researchgate.net This is particularly relevant for understanding the impact of the ortho-methyl group on the geometry of this compound.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical relationships between the structural properties of a series of compounds and their biological activity. nih.govtandfonline.commedcraveonline.com By developing QSAR models for related biphenyl derivatives, it may be possible to predict the potential biological activities of this compound.

Molecular Docking and Dynamics: These techniques can be used to simulate the interaction of a molecule with a biological target, such as an enzyme or receptor. tandfonline.com This can help in identifying potential therapeutic applications for this compound and guide the design of more potent analogs.

| Computational Method | Application to this compound |

| Density Functional Theory (DFT) | Predicting conformational energies and rotational barriers. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting potential biological activities based on structural features. nih.govtandfonline.commedcraveonline.com |

| Molecular Docking | Identifying potential binding interactions with biological targets. tandfonline.com |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule in a biological environment. |

Future Prospects in Biomedical and Materials Science Applications

While specific applications for this compound are yet to be established, the structural motifs present in the molecule suggest several promising avenues for future research in both biomedical and materials science fields.

Potential Biomedical Applications:

Enzyme Inhibition: Biphenyl derivatives are known to inhibit various enzymes. For instance, some analogs act as aromatase inhibitors, which are used in the treatment of estrogen-positive breast cancer. tandfonline.com The specific substitution pattern of this compound could be explored for its potential to inhibit clinically relevant enzymes.

Anticonvulsant Activity: Certain substituted N-(Biphenyl-4'-yl)methyl amides have shown potent anticonvulsant properties by modulating sodium channels. acs.org This suggests that derivatives of this compound could be investigated for their potential in treating neurological disorders.

Drug Discovery Scaffolding: The biphenyl core is a privileged scaffold in drug discovery. this compound could serve as a valuable starting point for the synthesis of more complex molecules with tailored pharmacological profiles. The methoxy (B1213986) group, in particular, is a common feature in many approved drugs. nih.gov

Potential Materials Science Applications:

Organic Electronics: Biphenyl derivatives are utilized in organic light-emitting diodes (OLEDs) and as organic semiconductors. royalsocietypublishing.orgacs.orgnih.gov The electronic properties of this compound, influenced by the electron-donating methoxy group, could make it a candidate for such applications.

Liquid Crystals: Fluorinated biphenyl derivatives are fundamental components of liquid crystal displays (LCDs). The rigid biphenyl core is essential for the formation of liquid crystalline phases. The specific steric and electronic properties of this compound could be tuned through further functionalization to design novel liquid crystalline materials.

Polymers and Advanced Materials: Biphenyl units can be incorporated into polymer backbones to enhance thermal stability and introduce specific optical or electronic properties. acs.org

Q & A

What are the common synthetic routes for 4'-Methoxy-2-methyl-biphenyl?

The synthesis of this compound typically employs cross-coupling reactions such as Suzuki-Miyaura coupling. For example, 4-methoxyphenylboronic acid (CAS 5720-07-0) can react with 2-methylbiphenyl precursors under palladium catalysis to introduce the methoxy and methyl groups regioselectively . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst loading) is critical to minimize side products like dehalogenated intermediates or homocoupling byproducts.

How is the purity of this compound assessed in research settings?